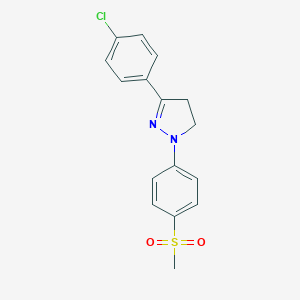
CID 6336267
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Trigermane can be synthesized through several methods. One common approach involves the reduction of germanium tetrachloride (GeCl₄) with lithium aluminum hydride (LiAlH₄) in an ether solvent. This reaction produces a mixture of germanium hydrides, including CID 6336267. Another method involves the reaction of germane (GeH₄) with germanium dihalides under controlled conditions .
Industrial Production Methods
Industrial production of this compound is less common compared to other germanium hydrides. it can be produced using similar methods to those used in laboratory synthesis, with adjustments for scale and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
Trigermane undergoes various chemical reactions, including:
Oxidation: Trigermane can be oxidized to form germanium oxides. This reaction typically occurs at elevated temperatures.
Reduction: Trigermane can be reduced to form simpler germanium hydrides, such as digermane (Ge₂H₆) and germane (GeH₄).
Substitution: Trigermane can undergo substitution reactions with halogens, leading to the formation of germanium halides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen (O₂) and hydrogen peroxide (H₂O₂). These reactions are typically carried out at high temperatures.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Halogenation reactions often involve reagents like chlorine (Cl₂) and bromine (Br₂) under controlled conditions.
Major Products Formed
Oxidation: Germanium dioxide (GeO₂) and other germanium oxides.
Reduction: Digermane (Ge₂H₆) and germane (GeH₄).
Substitution: Germanium halides such as germanium tetrachloride (GeCl₄) and germanium tetrabromide (GeBr₄).
Aplicaciones Científicas De Investigación
Trigermane has several scientific research applications, including:
Materials Science: Trigermane is used in the deposition of germanium-containing thin films, which are important in the production of semiconductors and electronic devices.
Semiconductor Technology: Trigermane is utilized in chemical vapor deposition (CVD) processes to create high-purity germanium layers for use in transistors, diodes, and other semiconductor components.
Nanotechnology: Trigermane is explored for its potential in the synthesis of germanium nanostructures, which have applications in optoelectronics and photonics.
Mecanismo De Acción
The mechanism of action of CID 6336267 involves its decomposition and interaction with other chemical species. In chemical vapor deposition processes, this compound decomposes at elevated temperatures to release germanium atoms, which then deposit onto a substrate to form thin films. The molecular targets and pathways involved in these processes depend on the specific conditions and reagents used .
Comparación Con Compuestos Similares
Similar Compounds
Germane (GeH₄): A simpler germanium hydride with fewer germanium atoms.
Digermane (Ge₂H₆): Contains two germanium atoms and is an intermediate between germane and CID 6336267.
Tetragermane (Ge₄H₁₀): Contains four germanium atoms and is more complex than this compound.
Uniqueness of Trigermane
Trigermane is unique due to its specific molecular structure and properties. It offers a balance between the simplicity of germane and the complexity of higher germanium hydrides like tetragermane. This makes it particularly useful in applications requiring precise control over germanium deposition and thin film formation .
Propiedades
Número CAS |
14691-44-2 |
|---|---|
Fórmula molecular |
Ge3H8 |
Peso molecular |
226 g/mol |
InChI |
InChI=1S/2GeH3.GeH2/h2*1H3;1H2 |
Clave InChI |
WKUCITQAVDZGQR-UHFFFAOYSA-N |
SMILES |
[GeH3].[GeH3].[GeH2] |
SMILES canónico |
[GeH3].[GeH3].[GeH2] |
Sinónimos |
trigermane |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![2-Phenylbenzo[f]chromen-3-one](/img/structure/B84637.png)









